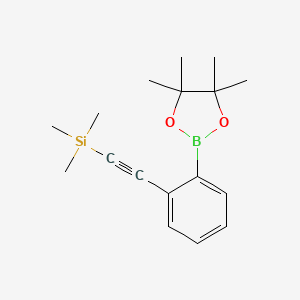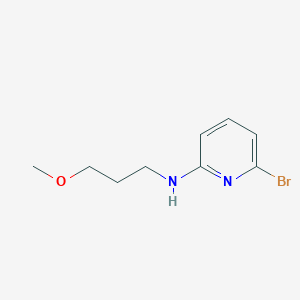![molecular formula C7H6N4O2 B1503016 Methyl [1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate CAS No. 1082977-64-7](/img/structure/B1503016.png)
Methyl [1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate
描述
Methyl [1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate is a useful research compound. Its molecular formula is C7H6N4O2 and its molecular weight is 178.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生化分析
Biochemical Properties
Methyl [1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate plays a crucial role in several biochemical reactions. It interacts with enzymes such as JAK1, JAK2, and PHD-1, acting as an inhibitor . These interactions are essential for its biological activities, including its anticancer and anti-inflammatory effects. The compound binds to the active sites of these enzymes, inhibiting their activity and thereby modulating various cellular processes. Additionally, this compound has been shown to interact with proteins involved in cell signaling pathways, further influencing cellular functions .
Cellular Effects
This compound exerts significant effects on various cell types and cellular processes. It has been observed to influence cell signaling pathways, such as the ERK signaling pathway, leading to changes in gene expression and cellular metabolism . The compound induces apoptosis in cancer cells by inhibiting the phosphorylation of ERK1/2, c-Raf, MEK1/2, and AKT . This results in the downregulation of cell cycle-related and apoptosis-related proteins, ultimately leading to cell death. Furthermore, this compound affects cellular metabolism by modulating the activity of enzymes involved in metabolic pathways .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with various biomolecules. The compound acts as an inhibitor of enzymes such as JAK1, JAK2, and PHD-1 by binding to their active sites and preventing their activity . This inhibition leads to the modulation of cell signaling pathways and changes in gene expression. Additionally, this compound has been shown to induce apoptosis in cancer cells by inhibiting the ERK signaling pathway . This results in the downregulation of proteins involved in cell cycle regulation and apoptosis, ultimately leading to cell death.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under various conditions, but its activity may decrease due to degradation over extended periods . Long-term studies have shown that this compound can have lasting effects on cellular function, including sustained inhibition of enzyme activity and prolonged changes in gene expression . These temporal effects are crucial for understanding the compound’s potential therapeutic applications and optimizing its use in clinical settings.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects such as anti-inflammatory and anticancer activities without significant toxicity . At higher doses, toxic or adverse effects may be observed, including damage to vital organs and disruption of normal cellular functions . These dosage-dependent effects are essential for determining the therapeutic window and safe usage of this compound in clinical applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that modulate its activity . The compound affects metabolic flux and metabolite levels by inhibiting key enzymes in metabolic pathways . These interactions are crucial for its biological activities, including its anticancer and anti-inflammatory effects. Understanding the metabolic pathways of this compound is essential for optimizing its therapeutic potential and minimizing adverse effects.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins . The compound is taken up by cells through specific transporters and distributed to different cellular compartments . Its localization and accumulation within cells are influenced by its interactions with binding proteins and other biomolecules . These transport and distribution mechanisms are essential for understanding the compound’s pharmacokinetics and optimizing its therapeutic use.
Subcellular Localization
This compound exhibits specific subcellular localization, which affects its activity and function . The compound is directed to specific compartments or organelles within cells through targeting signals and post-translational modifications . Its subcellular localization is crucial for its biological activities, including its interactions with enzymes and proteins involved in cell signaling pathways . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and optimizing its therapeutic potential.
属性
IUPAC Name |
methyl [1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4O2/c1-13-6(12)5-9-7-8-3-2-4-11(7)10-5/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHZYWSHUYPGVHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NN2C=CC=NC2=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80676742 | |
| Record name | Methyl [1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80676742 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1082977-64-7 | |
| Record name | Methyl [1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80676742 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。











![tert-butyl 5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate](/img/structure/B1502998.png)
![5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile](/img/structure/B1503001.png)


![7-bromo-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde](/img/structure/B1503008.png)
